molecular formula C11H10N2O3 B3461207 3,5-dimethyl-4-(3-nitrophenyl)isoxazole

3,5-dimethyl-4-(3-nitrophenyl)isoxazole

Cat. No.: B3461207
M. Wt: 218.21 g/mol
InChI Key: SVYXGIQNGFCMOT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(3-nitrophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(3-nitrophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with 3,5-dimethyl-1-pentyne to yield the desired isoxazole .

Industrial Production Methods

Industrial production of isoxazoles often employs metal-catalyzed reactions due to their efficiency and high yield. Copper(I) and ruthenium(II) catalysts are commonly used in the (3 + 2) cycloaddition reactions. there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(3-nitrophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloaddition: Alkynes and nitrile oxides

Major Products

    Reduction: 3,5-Dimethyl-4-(3-aminophenyl)isoxazole.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

    Cycloaddition: Fused heterocyclic compounds

Scientific Research Applications

3,5-Dimethyl-4-(3-nitrophenyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The biological activity of 3,5-dimethyl-4-(3-nitrophenyl)isoxazole is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(3-nitrophenyl)isoxazole is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYXGIQNGFCMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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